molecular formula C14H24O B2781257 (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol CAS No. 895903-92-1

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol

Cat. No. B2781257
M. Wt: 208.345
InChI Key: JHBZZLGWQDSNEM-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol” is a chemical compound . It is offered by several suppliers, including Benchchem and Chemenu , which suggests that it may be used in various applications.

Scientific Research Applications

Reactivity and Selectivity in Chemical Reactions

Studies on similar compounds have demonstrated their reactivity and selectivity in chemical reactions, which is crucial for synthetic chemistry. For instance, the reactivity of disilyne compounds towards π-bonds and the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes indicate the potential for creating new chemical structures through controlled reactions (Rei Kinjo et al., 2007).

Synthesis of Complex Organic Molecules

Research has also focused on the synthesis of complex organic molecules from simpler precursors. For example, the enantiospecific synthesis and olfactory evaluation of all diastereomers of a homologue of the sandalwood odorant Polysantol® demonstrate the application of organic synthesis in creating valuable compounds for industry, including flavors and fragrances (J. M. Castro et al., 2005).

Electron Transport and Solar Cell Applications

The development of novel materials for electron transport in polymer solar cells highlights the importance of organic compounds in renewable energy technologies. A study on an alcohol-soluble n-type conjugated polyelectrolyte as an electron transport layer showcases the role of organic chemistry in improving the efficiency of solar cells (Lin Hu et al., 2015).

Ligand Chemistry and Metal Organic Frameworks

The synthesis of σ-element-substituted cyclopenta[b]thiophene derivatives and their use in ligand chemistry and metal-organic frameworks indicate the potential of such compounds in catalysis and materials science. These studies contribute to our understanding of the regioselectivity and reactivity of organic compounds in complex chemical systems (D. Kissounko et al., 2000).

Catalysis and Reaction Efficiency

Further research into N-heterocyclic carbene catalysts for transesterification and acylation reactions has shown the efficiency of organic catalysts in promoting esterification and acylation, highlighting the role of organic chemistry in developing more efficient and selective catalytic processes (G. Grasa et al., 2003).

properties

IUPAC Name

(E)-2-ethyl-4-(2,5,5-trimethylcyclopenten-1-yl)but-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-5-12(10-15)6-7-13-11(2)8-9-14(13,3)4/h6,15H,5,7-10H2,1-4H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBZZLGWQDSNEM-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCC1=C(CCC1(C)C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\CC1=C(CCC1(C)C)C)/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol

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